Vardenafil-d4
Description
Significance of Isotopic Labeling in Modern Pharmaceutical Sciences and Drug Discovery
Isotopic labeling is a foundational technique in pharmaceutical research, providing unparalleled insights into the behavior of drugs within biological systems. musechem.com This method involves the incorporation of stable or radioactive isotopes into a drug molecule, which allows scientists to trace, track, and quantify the compound's journey and fate. metsol.comclearsynth.com Unlike altering the chemical structure, isotopic labeling generally preserves the molecule's fundamental properties, ensuring that its biological activity remains identical to the unlabeled parent drug. simsonpharma.com
The significance of this technique is particularly evident in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. musechem.comacs.org By using labeled compounds, researchers can meticulously map a drug's metabolic pathways, determine its bioavailability, and understand how it is distributed throughout the body and eventually eliminated. clearsynth.comsimsonpharma.com This information is critical during drug discovery and development for assessing the efficacy and safety profile of a new chemical entity. simsonpharma.comwiseguyreports.com Furthermore, isotopic labeling is invaluable for in-vitro binding assays and for elucidating drug-receptor interactions at the molecular level. musechem.com The ability to distinguish between endogenous molecules and an administered drug with high precision makes isotopic labeling an indispensable tool in modern pharmacology. medchemexpress.com
Table 1: Common Isotopes in Pharmaceutical Research
| Isotope | Type | Common Application Areas |
|---|---|---|
| Deuterium (B1214612) (²H or D) | Stable | Drug metabolism studies, pharmacokinetic research, internal standards for mass spectrometry. musechem.comsymeres.com |
| Carbon-13 (¹³C) | Stable | NMR spectroscopy for structural analysis, metabolic pathway studies. metsol.comacs.org |
| Nitrogen-15 (¹⁵N) | Stable | Proteomics, studies of biomolecular structure and interaction. metsol.comsymeres.com |
| Carbon-14 (¹⁴C) | Radioactive | Gold standard for ADME studies and first-in-human trials to determine mass balance. musechem.com |
| Tritium (³H) | Radioactive | Drug-receptor binding assays, early-stage discovery research. musechem.com |
Overview of Deuterated Compounds as Research Tools in Preclinical and Mechanistic Investigations
Among stable isotopes, deuterium (²H or D), a non-radioactive isotope of hydrogen, holds a unique position in pharmaceutical research. clearsynthdiscovery.com The substitution of hydrogen with deuterium, a process known as deuteration, creates a bond (e.g., a carbon-deuterium bond) that is stronger and more stable than the corresponding carbon-hydrogen bond. clearsynthdiscovery.comjuniperpublishers.com This difference in bond energy is the basis of the "kinetic isotope effect," which can significantly slow the rate of metabolic reactions that involve the cleavage of that bond. symeres.comwikipedia.org
This principle is strategically employed in two primary ways in preclinical and mechanistic studies:
Modulation of Metabolism: Medicinal chemists can selectively replace hydrogen atoms at known sites of metabolic breakdown ("soft spots") with deuterium. clearsynthdiscovery.com This can decelerate the drug's metabolism, potentially leading to an extended half-life, increased systemic exposure, and a more favorable pharmacokinetic profile. symeres.comclearsynthdiscovery.com This approach is also used to investigate metabolic switching, where blocking one metabolic pathway may reveal others, providing a deeper understanding of the drug's disposition. juniperpublishers.com
Internal Standards for Quantitative Analysis: Deuterated compounds are ideal for use as internal standards in quantitative bioanalysis, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comscioninstruments.com An internal standard is a compound with nearly identical chemical and physical properties to the analyte (the substance being measured) that is added in a known quantity to a sample. scioninstruments.com Because the deuterated standard behaves almost identically to the unlabeled drug during sample extraction, chromatography, and ionization, it can be used to correct for variations in the analytical process, thereby ensuring highly accurate and precise quantification of the drug in complex biological matrices like plasma or urine. clearsynth.comscioninstruments.comwisdomlib.org The mass spectrometer can easily differentiate the deuterated standard from the target analyte due to the mass difference imparted by the deuterium atoms. sigmaaldrich.com
Contextualization of Vardenafil-d4 as a Representative Deuterated Compound for Academic Inquiry
This compound is the deuterium-labeled analog of Vardenafil (B611638), a potent inhibitor of phosphodiesterase type 5 (PDE5). medchemexpress.comnih.gov The structure of this compound is identical to that of Vardenafil, except that four specific hydrogen atoms on the piperazine (B1678402) ring have been replaced with deuterium atoms. synzeal.com
In the context of academic and pharmaceutical research, this compound serves as a quintessential example of a deuterated compound used as an internal standard for bioanalytical purposes. medchemexpress.comclearsynth.com Pharmacokinetic studies, which are essential to understanding how a drug is processed by the body over time, require extremely accurate measurements of the drug's concentration in biological fluids. europa.eu
During the analysis of Vardenafil in plasma or other samples, this compound is added as the internal standard. europa.eu Its near-identical chemical nature ensures it experiences the same potential loss during sample preparation and the same response during analysis as the non-labeled Vardenafil. scioninstruments.com However, its increased molecular weight allows it to be separately detected by the mass spectrometer. europa.eubdg.co.nz By comparing the detector response of the known amount of this compound to the response of the Vardenafil in the sample, researchers can precisely quantify the concentration of Vardenafil. clearsynth.com This application is crucial for establishing the pharmacokinetic profile of Vardenafil in various research settings. europa.eujapsonline.com
Table 2: Comparison of Vardenafil and this compound
| Property | Vardenafil | This compound |
|---|---|---|
| Chemical Name | 2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propylimidazo[5,1-f] musechem.commetsol.comCurrent time information in Bangalore, IN.triazin-4(1H)-one google.com | 2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl-2,2,3,3-d4)sulfonyl)phenyl)-5-methyl-7-propylimidazo[5,1-f] musechem.commetsol.comCurrent time information in Bangalore, IN.triazin-4(1H)-one synzeal.com |
| Molecular Formula | C₂₃H₃₂N₆O₄S google.com | C₂₃H₂₈D₄N₆O₄S bdg.co.nz |
| Molecular Weight | 488.6 g/mol synzeal.com | 492.63 g/mol bdg.co.nz |
| Primary Research Use | Active pharmaceutical ingredient; analyte in pharmacokinetic studies. nih.gov | Internal standard for quantitative analysis of Vardenafil by mass spectrometry. medchemexpress.comclearsynth.com |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Vardenafil |
| This compound |
| Sildenafil |
| Imidazotriazinone |
| Imidazotriazinone sulfochloride |
| N-ethylpiperazine |
| Vardenafil monohydrochloride trihydrate |
| Vardenafil Dihydrochloride |
| Vardenafil Carboxylic Acid Impurity |
| Vardenafil Chlorosulfone Impurity |
| Vardenafil EP Impurity B |
| Vardenafil Dessulfonyl Impurity |
Properties
Molecular Formula |
C23H28D4N6O4S |
|---|---|
Molecular Weight |
492.63 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Verification of Vardenafil D4
Methodologies for Site-Specific Deuterium (B1214612) Incorporation into Complex Organic Molecules
The introduction of deuterium into specific positions within a complex organic molecule like Vardenafil (B611638) requires precise and controlled synthetic methodologies. General strategies for site-specific deuterium incorporation can be broadly categorized and are selected based on the target molecule's structure and the desired location of the deuterium atoms.
One common approach involves the use of deuterated reagents in key synthetic steps. This can include the reduction of functional groups using deuterium-delivering agents such as lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄). For instance, the reduction of an amide or an ester to an amine or an alcohol, respectively, can introduce deuterium atoms at specific carbons.
Another powerful technique is catalytic hydrogen isotope exchange (HIE). This method utilizes a catalyst, often a transition metal like palladium or platinum, to facilitate the exchange of hydrogen atoms on a substrate with deuterium from a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). The regioselectivity of HIE can be influenced by directing groups within the molecule, allowing for targeted deuterium labeling.
Furthermore, building block approaches are frequently employed. This strategy involves the synthesis of a small, deuterated precursor molecule that is then incorporated into the larger target structure through subsequent reactions. This method offers excellent control over the location and number of deuterium atoms. For the synthesis of Vardenafil-d4, where the deuterium atoms are located on the piperazine (B1678402) ring, a deuterated piperazine derivative is a logical building block.
Below is a table summarizing common methodologies for site-specific deuterium incorporation:
| Methodology | Deuterium Source | Key Features |
| Reductive Deuteration | LiAlD₄, NaBD₄, D₂/Catalyst | Introduces deuterium during the reduction of functional groups like carbonyls, esters, and nitriles. |
| Catalytic Hydrogen Isotope Exchange (HIE) | D₂ gas, D₂O, Deuterated solvents | Exchanges C-H bonds for C-D bonds, often with regioselectivity guided by directing groups. |
| Deuterated Building Block Synthesis | Various deuterated starting materials | Pre-synthesized deuterated fragments are incorporated into the final molecule. |
| Acid/Base Catalyzed Exchange | D₂O, Deuterated acids/bases | Exchanges labile protons (e.g., α-to-carbonyl) for deuterium. |
Chemical Synthesis Pathways for this compound Elucidation
The synthesis of this compound, specifically 2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl-2,2,3,3-d4)sulfonyl)phenyl)-5-methyl-7-propylimidazo[5,1-f] thieme-connect.comusask.cawikipedia.orgtriazin-4(1H)-one, is achieved by coupling a non-deuterated imidazotriazinone sulfonyl chloride intermediate with a deuterated N-ethylpiperazine-d4 building block. thieme-connect.com
Part 1: Synthesis of 4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydro-imidazo[5,1-f] thieme-connect.comusask.cawikipedia.org-triazin-2-yl)benzene-sulfonyl Chloride
The synthesis of the non-deuterated vardenafil precursor begins with 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f] thieme-connect.comusask.cawikipedia.orgtriazin-4-one. usask.camedchemexpress.com This intermediate is then subjected to chlorosulfonation. This electrophilic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the phenyl ring, yielding 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydro-imidazo[5,1-f] thieme-connect.comusask.cawikipedia.org-triazin-2-yl)benzene-sulfonyl chloride. usask.ca
Part 2: Synthesis of N-Ethylpiperazine-d4
The key to the synthesis of this compound lies in the preparation of the deuterated N-ethylpiperazine-d4 building block. A plausible route for the synthesis of piperazine-d4 involves the reduction of a suitable precursor with a deuterium source. For example, the reduction of a bisoxazolidine derived from a chiral amino alcohol with lithium aluminum deuteride can yield stereoselectively deuterated piperazines.
Once piperazine-d4 is obtained, it undergoes mono-N-alkylation with an ethylating agent, such as ethyl iodide or ethyl bromide, to yield N-ethylpiperazine-d4. Care must be taken to control the reaction conditions to favor mono-alkylation over di-alkylation. This can be achieved by using an excess of the piperazine-d4 starting material.
Part 3: Condensation to form this compound
The final step in the synthesis is the coupling of the two key intermediates. The 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydro-imidazo[5,1-f] thieme-connect.comusask.cawikipedia.org-triazin-2-yl)benzene-sulfonyl chloride is reacted with N-ethylpiperazine-d4 in the presence of a base to facilitate the nucleophilic substitution reaction. The nitrogen atom of the deuterated piperazine ring attacks the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond, thus yielding the final product, this compound.
Spectroscopic and Chromatographic Techniques for Isotopic Purity and Structural Confirmation of this compound
Following the synthesis, it is imperative to confirm the structure and determine the isotopic purity of this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the incorporation of deuterium. The molecular weight of this compound will be 4 atomic mass units (amu) higher than that of unlabeled Vardenafil. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition and the presence of the four deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for determining the exact location of the deuterium atoms.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the piperazine ring at positions 2 and 3 will be absent or significantly reduced in intensity, confirming the site of deuteration.
²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation, providing direct evidence of their presence.
¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbons bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling, further confirming the location of the deuterium atoms.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the synthesized this compound, ensuring that it is free from starting materials, reagents, and non-deuterated Vardenafil.
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful analytical tool. It allows for the separation of this compound from any potential impurities, including unlabeled Vardenafil, and provides mass confirmation for each separated component.
Advanced Analytical Applications of Vardenafil D4 in Bioanalytical Methodologies
Development of Robust Bioanalytical Methods Utilizing Vardenafil-d4 as an Internal Standard
The use of this compound as an internal standard is a common practice in developing reliable bioanalytical methods for vardenafil (B611638). medchemexpress.com The internal standard is added to samples at a known concentration before extraction and analysis. This helps to compensate for potential variations introduced during sample preparation, matrix effects, and instrument variability, leading to more accurate and reproducible results. medchemexpress.comclearsynth.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Quantitative Analysis
LC-MS/MS is the predominant analytical technique used for the quantitative analysis of vardenafil and its metabolites, with this compound frequently employed as the internal standard. nih.govnih.govresearchgate.netcapes.gov.br The process typically involves extracting the analytes from a biological matrix (such as plasma), separating them using liquid chromatography, and then detecting and quantifying them using tandem mass spectrometry. nih.govnih.govresearchgate.netcapes.gov.br
In LC-MS/MS, specific mass transitions are monitored for both the analyte (vardenafil) and the internal standard (this compound). For example, a method for vardenafil in rabbit plasma used mass transitions m/z 489⟶151 for vardenafil and m/z 390⟶169 for tadalafil (B1681874) as an internal standard, although this compound would have its own specific transition. nih.gov Another method for vardenafil in human plasma used m/z 489.3 --> 312.2 for vardenafil and m/z 309.2 --> 281.0 for alprazolam as the internal standard. nih.gov The use of a deuterated internal standard like this compound, which is chemically almost identical to vardenafil, is preferred as it is expected to behave more similarly to the analyte during the analytical process compared to a structurally different compound. medchemexpress.comclearsynth.com
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies (if applicable to this compound, generally used for volatile compounds, but worth considering for completeness in analytical methods)
While LC-MS/MS is more commonly used for vardenafil due to its chemical properties, GC-MS methods have been developed for the determination of vardenafil in biological samples. nih.gov These methods typically involve solid-phase extraction and derivatization of vardenafil to make it volatile enough for GC analysis. nih.gov A validated GC/MS method for vardenafil in blood used protriptyline (B1194169) as the internal standard. nih.gov The applicability of this compound in GC-MS methods would depend on its volatility after derivatization, similar to the unlabeled vardenafil. Deuterated internal standards are suitable for many GC/MS applications. sigmaaldrich.com
Quantitative Analysis of Vardenafil and its Metabolites in In Vitro Systems and Ex Vivo Animal Samples
This compound is a valuable tool for the quantitative analysis of vardenafil and its metabolites in both in vitro and ex vivo studies. In vitro studies, such as those using human liver microsomes, are used to investigate the metabolism of vardenafil and identify its metabolites. nih.gov Ex vivo studies, often involving animal models, are used to assess the pharmacokinetics and distribution of vardenafil and its metabolites in biological tissues and fluids. eur.nlnih.gov
The use of this compound as an internal standard in these studies helps ensure the accuracy of the quantification of vardenafil and its metabolites in complex biological matrices, allowing for reliable assessment of metabolic pathways and pharmacokinetic profiles. medchemexpress.comclearsynth.com Studies have investigated the metabolism of vardenafil analogues using techniques like LC-Q-TOF-MS/MS to identify metabolites in in vitro (human liver microsome) and in vivo (rats) models. nih.gov While these studies may not explicitly mention this compound, the principle of using an internal standard, likely a deuterated form of the analyte or metabolite, is essential for accurate quantification in such complex matrices.
Evaluation of Matrix Effects and Analytical Performance Enhancement through Deuterated Internal Standards
Matrix effects, caused by components in the biological sample matrix, can significantly impact the ionization efficiency of the analyte during mass spectrometry, leading to inaccurate quantification. clearsynth.commyadlm.org Deuterated internal standards like this compound are crucial for evaluating and compensating for matrix effects. medchemexpress.comclearsynth.com Because the deuterated internal standard is chemically similar to the analyte, it experiences similar matrix effects. clearsynth.com By monitoring the response ratio of the analyte to the internal standard, variations caused by matrix effects can be significantly reduced. medchemexpress.comclearsynth.com
Studies have shown that while deuterated internal standards are generally effective in compensating for matrix effects, differential matrix effects can occur if there are slight differences in retention time between the analyte and the internal standard in regions of changing ion suppression. myadlm.org However, the use of a closely eluting deuterated internal standard like this compound is still considered the gold standard for minimizing the impact of matrix effects in LC-MS/MS bioanalysis. medchemexpress.comclearsynth.com
Method Validation Parameters for Deuterated Internal Standard-Based Assays (e.g., linearity, precision, accuracy, recovery, selectivity)
Validation of bioanalytical methods using deuterated internal standards like this compound is essential to ensure their reliability and suitability for intended use. researchgate.netbepls.comashdin.comgmp-compliance.org Key validation parameters evaluated include:
Selectivity: The ability of the method to uniquely identify and quantify the analyte in the presence of other components in the matrix, including metabolites and endogenous substances. gmp-compliance.org The use of a deuterated internal standard helps confirm the identity of the analyte based on its characteristic mass transition and chromatographic behavior relative to the internal standard.
Linearity: The relationship between the instrument response (analyte/internal standard peak area ratio) and the concentration of the analyte over a defined range. researchgate.netashdin.com A linear calibration curve with a high correlation coefficient (r² or r > 0.99) is typically required. nih.govbepls.comashdin.comscirp.org For example, a validated LC-MS/MS method for vardenafil showed linearity in rabbit plasma over a range of 0.5–60 ng/mL with r² ≥ 0.99. nih.gov Another method showed linearity in human plasma over 0.2-100 ng/mL with correlation coefficients ≥ 0.995. nih.gov
Precision: The agreement among individual test results when the method is applied repeatedly to replicate samples. researchgate.netgmp-compliance.org It is typically expressed as relative standard deviation (%RSD) or coefficient of variation (%CV). researchgate.netgmp-compliance.org Both intra-day (within a single run) and inter-day (between different runs on different days) precision are assessed. nih.govnih.govnih.govresearchgate.netgmp-compliance.orgscirp.org Acceptable precision is generally within ±15%, except at the lower limit of quantification (LLOQ) where it can be up to ±20%. researchgate.netgmp-compliance.org
Accuracy: The closeness of the mean test results obtained by the method to the true concentration of the analyte. researchgate.netgmp-compliance.org It is determined by analyzing quality control (QC) samples with known concentrations of the analyte. researchgate.netgmp-compliance.org Accuracy is typically expressed as percentage deviation from the nominal concentration. researchgate.net Acceptable accuracy is generally within ±15% of the nominal concentration, except at the LLOQ where it can be within ±20%. researchgate.netgmp-compliance.org
Recovery: The efficiency of the sample preparation method in extracting the analyte from the biological matrix. researchgate.netgmp-compliance.org It is determined by comparing the analytical response of extracted samples to that of neat standards at the same concentration. gmp-compliance.org The use of a deuterated internal standard helps to account for variations in recovery. medchemexpress.comclearsynth.com
Sensitivity: Assessed by determining the limit of detection (LOD) and the lower limit of quantification (LLOQ). researchgate.netashdin.com The LOD is the lowest concentration that can be reliably detected, while the LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. researchgate.netashdin.com
Validation studies for vardenafil bioanalytical methods using internal standards (including but not limited to this compound) report typical validation data. For instance, a method for vardenafil in rabbit plasma reported intra-assay precision ranging 1.17%–9.17% and interassay precision ranging 1.31%–5.86%. nih.gov Accuracy was between 89.3%–105.3% (intra-assay) and 94%–102% (interassay). nih.gov The LLOQ was 0.5 ng/mL. nih.gov Another method for human plasma reported intra- and inter-day precision less than 5.4% and accuracy within 12.7%. nih.gov The LLOQ was 0.2 ng/mL. nih.gov Recovery values for vardenafil in human plasma have been reported around 95.104%. researchgate.net
Investigative Studies on Vardenafil D4 in Mechanistic and Metabolic Research
Application of Deuterium (B1214612) Labeling in Tracing Metabolic Pathways of Vardenafil (B611638)
Stable isotope labeling, such as the incorporation of deuterium into Vardenafil to create Vardenafil-d4, is a powerful technique for tracing the metabolic pathways of drugs. medchemexpress.combiomart.cn By using labeled compounds, researchers can distinguish between the parent drug and its metabolites, as well as differentiate between endogenous compounds and those derived from the administered substance. medchemexpress.combiomart.cn This is particularly useful in complex biological matrices where endogenous substances might interfere with the analysis of the drug and its transformation products. medchemexpress.combiomart.cn The stable nature of deuterium means it does not undergo radioactive decay, making it safe for use in various experimental settings, including in vitro and in vivo studies. medchemexpress.com
In Vitro Hepatic Metabolism Studies (e.g., Microsomal, Hepatocyte Models) using this compound
In vitro models, such as human liver microsomes and hepatocytes, are widely used to study drug metabolism. google.com Vardenafil is known to be predominantly metabolized by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4, with contributions from CYP3A5 and CYP2C isoforms. drugbank.comnih.govfda.govfda.govopenaccessjournals.comnih.gov Utilizing this compound in these in vitro systems allows for the detailed investigation of the enzymatic reactions involved in its biotransformation. By incubating this compound with liver microsomes or hepatocytes, researchers can identify the specific enzymes responsible for different metabolic steps and characterize the resulting deuterium-labeled metabolites. This approach enhances the accuracy of identifying metabolic products and quantifying their formation rates, as the labeled internal standard helps to improve analytical accuracy and reproducibility in mass spectrometry analysis by reducing matrix effects. medchemexpress.combiomart.cn
Identification and Characterization of Deuterium-Retaining Metabolites
Following the incubation of this compound in metabolic studies, the resulting metabolites can be analyzed using techniques like mass spectrometry. medchemexpress.combiomart.cn Deuterium-labeled metabolites retain the deuterium atoms from the parent this compound molecule, allowing them to be distinguished from unlabeled endogenous compounds or metabolites formed from unlabeled sources. medchemexpress.combiomart.cn The mass difference introduced by the deuterium atoms provides a unique signature for the labeled metabolites. This enables researchers to identify and characterize the structures of the transformation products, even those present at low concentrations. The primary metabolite of Vardenafil is N-desethylvardenafil (M1), formed by the desethylation of the piperazine (B1678402) moiety. drugbank.comnih.govfda.govfda.govopenaccessjournals.com Studies using labeled Vardenafil can help confirm the metabolic pathways leading to M1 and other secondary metabolites, providing a clearer picture of Vardenafil's metabolic fate.
Exploration of Kinetic Isotope Effects (KIEs) in Vardenafil Biotransformation
Kinetic isotope effects (KIEs) refer to the change in the rate of a chemical reaction when an atom in the reactant is replaced by one of its isotopes. libretexts.orgbaranlab.org KIEs can provide valuable information about the reaction mechanism and the rate-determining step. libretexts.orgbaranlab.org Deuterium substitution, due to the significant mass difference between hydrogen and deuterium, can lead to measurable KIEs, particularly when a bond to the labeled atom is broken or formed in the rate-limiting step. libretexts.orgbaranlab.org
Enzymatic Reaction Rate Studies Utilizing Deuterated Substrates
The use of this compound in enzymatic reaction rate studies allows for the investigation of KIEs in Vardenafil biotransformation. By comparing the reaction rates of unlabeled Vardenafil and this compound catalyzed by specific enzymes (e.g., CYP isoforms), researchers can determine if the cleavage or formation of a bond at a deuterated position is involved in the rate-determining step of the enzymatic reaction. A significant KIE (where the reaction with the deuterated substrate is slower) suggests that the bond to the deuterium atom is being broken in the transition state of the rate-limiting step. libretexts.orgbaranlab.org
Contribution of this compound to Understanding Cytochrome P450 (CYP) and Non-CYP Mediated Metabolic Processes
This compound is a valuable tool for dissecting the roles of both CYP and non-CYP mediated metabolic processes in Vardenafil clearance. As Vardenafil is primarily metabolized by CYP3A4, studies using this compound in conjunction with selective CYP inhibitors or inducers can help confirm the extent of CYP involvement in specific metabolic pathways. drugbank.comnih.govfda.govfda.govopenaccessjournals.comnih.gov The labeled compound allows for precise quantification of metabolite formation by different CYP isoforms in reconstituted systems or cell lines expressing specific enzymes. google.com
While CYP enzymes are the major players, non-CYP mediated pathways may also contribute to Vardenafil metabolism to a lesser extent. By using this compound and accounting for the transformations catalyzed by identified CYP enzymes, researchers can better identify and investigate metabolites formed through non-CYP routes. This comprehensive approach using labeled substrates helps to fully elucidate the complex metabolic network responsible for Vardenafil's biotransformation in the body.
Pharmacokinetic and Distribution Research in Preclinical Models Utilizing Vardenafil D4
Animal Model Pharmacokinetic Investigations Employing Deuterated Tracers
The application of deuterated tracers in animal models is a common strategy to gain insights into the pharmacokinetic behavior of drugs. These studies help in understanding how a compound is handled by a living organism.
Absorption, Distribution, and Excretion (ADE) Studies in Non-Human Organisms (e.g., rats, mice, rabbits)
Isotopic labels, such as those in Vardenafil-d4, enable the non-invasive tracking of the distribution, transformation, and clearance of compounds and their metabolites in the body biomart.cnmedchemexpress.com. This is particularly useful in ADME studies in non-human organisms. While specific detailed ADE data for this compound in rats, mice, or rabbits were not extensively detailed in the search results, the general principle of using stable isotope labels for tracking in animal models is well-established in pharmacometabolic kinetics research biomart.cnmedchemexpress.com. Studies on the non-labeled vardenafil (B611638) in animals indicate rapid absorption and extensive tissue distribution mhmedical.comfda.govebmconsult.com. Excretion of vardenafil and its metabolites is predominantly in the feces, with a smaller percentage eliminated in the urine mhmedical.comfda.govsahpra.org.za.
Quantitative Tissue Distribution Profiling in Animal Models Using this compound
Isotopic labels facilitate the precise tracking and quantification of compounds and their metabolites in the body, which is beneficial for studying distribution biomart.cnmedchemexpress.com. While detailed quantitative tissue distribution profiling specifically for this compound in animal models was not provided in the search results, studies on the distribution of non-labeled vardenafil indicate extensive tissue distribution mhmedical.comfda.govebmconsult.com. The mean steady-state volume of distribution for vardenafil in humans is 208 L, indicating its distribution into tissues fda.govebmconsult.comsahpra.org.za. Deuterium (B1214612) labeling would allow for more precise quantification of the compound and its metabolites in various tissues, aiding in comprehensive tissue distribution profiling in animal studies.
Comparative Pharmacokinetics of Vardenafil and this compound in Preclinical Systems
Future Directions and Emerging Research Avenues for Deuterated Pharmaceutical Analogs
Integration of Deuterated Compounds in Advanced Omics Technologies (e.g., Metabolomics, Proteomics)
Advanced omics technologies, such as metabolomics and proteomics, aim to comprehensively identify and quantify metabolites and proteins within biological systems. Accurate quantification in these complex matrices is paramount. Stable isotope-labeled compounds, including deuterated analogs, are integral to achieving this accuracy in quantitative metabolomics and proteomics vrachi.nameresearchgate.net.
In metabolomics, deuterated standards serve as internal references for the precise measurement of endogenous metabolites and exogenous compounds, including pharmaceuticals and their metabolites vrachi.nameresearchgate.net. The use of stable isotope dilution mass spectrometry, which employs labeled standards, is a fundamental technique for quantitative analysis. While obtaining a deuterated standard for every potential metabolite is challenging, stable isotope-coded chemical tagging approaches are gaining attention.
Vardenafil-d4's relevance in this context lies in its capacity to serve as a highly reliable internal standard for quantifying Vardenafil (B611638) in biological samples analyzed within metabolomic studies. By accurately quantifying the parent drug, researchers can gain insights into its disposition and how it influences or interacts with endogenous metabolic pathways. This quantitative data is essential for understanding drug metabolism and pharmacokinetics (ADME) within a broader omics framework. While this compound itself quantifies the parent drug, its application is a necessary component in comprehensive metabolomic investigations related to Vardenafil.
Development of Novel Research Probes and Pharmacological Tools Based on Deuterated Scaffolds
Deuterated compounds can also function as research probes and pharmacological tools. The introduction of deuterium (B1214612) can alter the rate of specific metabolic reactions through the kinetic isotope effect, providing insights into metabolic pathways and potentially leading to compounds with improved pharmacokinetic properties. These altered metabolic profiles can be leveraged to study the impact of metabolism on drug efficacy and toxicity.
Furthermore, deuterium labeling can be utilized in spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Raman microscopy to track and visualize compounds in biological environments. Deuterium exhibits a distinct signal in Raman spectroscopy, acting as a bioorthogonal tag that does not interfere with signals from most biological molecules. This allows for the imaging and study of the distribution and interaction of labeled compounds within cells and tissues.
While some deuterated drug analogs are specifically designed to exploit the kinetic isotope effect for altered pharmacological profiles or to serve as spectroscopic probes, this compound is primarily synthesized with deuterium labeling on the ethylpiperazine ring for its application as an analytical internal standard. Its main utility is in the quantitative analysis of Vardenafil, rather than directly probing the pharmacological mechanism of action of the parent drug or serving as a spectroscopic tag for cellular imaging. However, the accurate pharmacokinetic data obtained using this compound as an internal standard are fundamental for understanding the drug's behavior in vivo, which indirectly supports pharmacological research. Deuterated compounds have a history of use as metabolic and pharmacokinetic probes in humans.
Methodological Advancements in Deuterium Labeling and Analysis for Pharmaceutical Research
Methodological advancements in deuterium labeling and analysis are critical for the broader application of deuterated compounds in pharmaceutical research. Efficient and selective deuterium labeling techniques are necessary for synthesizing labeled standards and potential deuterated drug candidates. Various methods exist, including hydrogen isotope exchange (HIE), synthesis using deuterated reagents or precursors, metal-catalyzed hydrogenation with D₂, and enzymatic synthesis.
The analysis of deuterated compounds, particularly their quantification in complex biological matrices, has been revolutionized by mass spectrometry-based techniques, most notably Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS). Deuterated internal standards are considered essential for accurate and reliable quantitative analysis using LC-MS/MS.
This compound exemplifies the application of these methodological advancements in analytical chemistry. It is widely used as a stable isotope-labeled internal standard in LC-MS/MS methods developed for the quantification of Vardenafil in biological fluids such as plasma and urine. The use of this compound as an internal standard is crucial because its chemical properties and chromatographic behavior are nearly identical to those of Vardenafil, while its mass-to-charge ratio is distinct due to the incorporated deuterium atoms. This allows this compound to accurately track and compensate for variations that occur during sample preparation, chromatographic separation, and mass spectrometric ionization, thus minimizing the impact of matrix effects and improving the precision and accuracy of Vardenafil quantification. The use of stable isotope-labeled internal standards like this compound is often preferred over structural analogs in LC-MS/MS bioanalysis due to their superior ability to co-elute with the analyte and compensate for matrix effects.
The development and validation of robust LC-MS/MS methods for Vardenafil quantification rely heavily on the availability and proper use of this compound as an internal standard. These validated methods are indispensable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of Vardenafil.
The following table illustrates the principle of using a deuterated internal standard like this compound in LC-MS for quantitative analysis:
| Component | Chemical Formula (Vardenafil) | Approximate Monoisotopic Mass (Vardenafil) | Chemical Formula (this compound) | Approximate Monoisotopic Mass (this compound) | Role in LC-MS Analysis |
| Analyte (Vardenafil) | C₂₃H₃₂N₆O₄S | 488.22 Da | - | - | Compound being quantified |
| Internal Standard | - | - | C₂₃H₂₈D₄N₆O₄S | ~492.25 Da | Added at a known concentration to samples; used for normalization and quantification |
Note: The mass of this compound is approximately 4 Da higher than Vardenafil due to the four deuterium atoms.
Q & A
How can researchers design a robust pharmacokinetic study for Vardenafil-d4 in preclinical models?
Answer:
- Experimental Design:
- Use deuterated analogs (e.g., this compound) as internal standards in LC-MS/MS assays to quantify parent drug concentrations in plasma/tissue .
- Define variables: Dose-response relationships, bioavailability, and tissue distribution. Include control groups (e.g., non-deuterated Vardenafil) to assess isotopic interference .
- Standardize animal models (e.g., hypertensive rats for comorbid conditions) to mirror clinical populations studied in prior trials .
- Methodological Considerations:
- Validate analytical methods per ICH guidelines (e.g., specificity, sensitivity, linearity ranges) .
- Report raw data in appendices (e.g., pharmacokinetic curves) and processed data (e.g., AUC, Cmax) in results with error bars for variability .
What statistical approaches resolve contradictions in efficacy data between this compound and non-deuterated Vardenafil?
Answer:
- Data Analysis Framework:
- Conduct meta-analyses of randomized trials (≥12 weeks) comparing efficacy endpoints (e.g., IIEF-EF scores, SEP2/3 success rates). Use fixed/random-effects models to account for heterogeneity .
- Apply ANOVA or t-tests to compare mean differences in deuterated vs. non-deuterated groups, adjusting for covariates like hypertension status .
- Case Example:
How should researchers address isotopic interference in assays quantifying this compound?
Answer:
- Method Optimization:
- Troubleshooting:
- Include blank matrices (e.g., drug-free plasma) to identify background noise. Report limit of detection (LOD) and quantification (LOQ) .
What ethical and regulatory guidelines apply to clinical trials involving this compound?
Answer:
- Protocol Compliance:
- Data Transparency:
- Publish raw datasets in repositories (e.g., Dryad) and adhere to CONSORT guidelines for randomized trials .
How can isotopic labeling (d4) impact the stability studies of Vardenafil under varying storage conditions?
Answer:
- Advanced Stability Testing:
- Reporting Standards:
- Include stability-indicating parameters (e.g., % impurity, mass balance) in supplementary materials .
What are the challenges in synthesizing this compound with high isotopic purity?
Answer:
- Synthetic Methodology:
- Quality Control:
- Document batch-to-batch variability and storage conditions (e.g., desiccated, −20°C) to prevent isotopic exchange .
How do researchers isolate confounding variables in studies assessing this compound’s interaction with CYP3A4 inhibitors?
Answer:
- Study Design:
- Data Interpretation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
